Methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate
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Overview
Description
Methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate is an organic compound with a complex structure that includes a chloro and fluoro-substituted phenyl ring attached to a 2-oxopropanoate moiety
Mechanism of Action
Target of Action
Similar compounds have been known to interact with penicillin-binding proteins (pbps) located inside the bacterial cell wall .
Mode of Action
It can be inferred from related compounds that it may inhibit the third and last stage of bacterial cell wall synthesis by binding to specific pbps .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate. It is sensitive to light and moisture, and it decomposes easily . Therefore, it should be stored at a temperature between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(2-chloro-6-fluorophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The carbonyl group can be reduced to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate.
Hydrolysis: 3-(2-chloro-6-fluorophenyl)-2-oxopropanoic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-chlorophenyl)-2-oxopropanoate
- Methyl 3-(2-fluorophenyl)-2-oxopropanoate
- Methyl 3-(2-bromophenyl)-2-oxopropanoate
Uniqueness
Methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for specific applications where such properties are desired.
Biological Activity
Methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate is a synthetic organic compound with potential biological activities attributed to its unique structural features. This article delves into the compound's biological activities, synthesis, and potential applications in medicinal chemistry, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is classified as an ester, featuring a methyl ester group linked to a 2-oxopropanoate moiety, which is further substituted with a 2-chloro-6-fluorophenyl group. Its molecular formula is C11H10ClFO3, with a molecular weight of approximately 230.62 g/mol. The presence of halogen substituents (chlorine and fluorine) significantly influences its chemical reactivity and biological properties.
Research indicates that the biological activity of this compound may stem from its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents enhance its lipophilicity, potentially improving its binding affinity to target proteins.
Key Biological Activities:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for therapeutic applications.
- Receptor Binding: Its structural features suggest that it could bind to various receptors, modulating physiological responses.
Case Studies and Research Findings
-
Inhibition of Enzymatic Activity:
A study examining the structure-activity relationship (SAR) of similar compounds found that modifications in the ester moiety significantly affected enzyme inhibition potency. For instance, variations in alkyl chain length and substitution patterns on the phenyl ring altered the inhibitory effects on metabolic enzymes . -
Metabolic Stability:
Research on related compounds demonstrated that the introduction of halogen atoms can improve metabolic stability while maintaining biological activity. This suggests that this compound may exhibit favorable pharmacokinetic properties .
Synthesis
The synthesis of this compound typically involves the esterification of 3-(2-chloro-6-fluorophenyl)-2-oxopropanoic acid with methanol, catalyzed by an acid such as sulfuric acid under reflux conditions. This method allows for high yields and purity of the final product.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Unique Features |
---|---|
Methyl 3-(2-chlorophenyl)-2-oxopropanoate | Contains only chlorine substituent on phenyl ring. |
Methyl 3-(2-fluorophenyl)-2-oxopropanoate | Contains only fluorine substituent on phenyl ring. |
Methyl 3-(2-bromophenyl)-2-oxopropanoate | Contains bromine substituent on phenyl ring. |
This compound | Dual halogen substitution enhances stability and reactivity. |
This table highlights how the dual halogen substitutions in this compound may enhance its stability and interaction with biological targets compared to other similar compounds.
Properties
IUPAC Name |
methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c1-15-10(14)9(13)5-6-7(11)3-2-4-8(6)12/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJZLMZGLFSGHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC1=C(C=CC=C1Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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